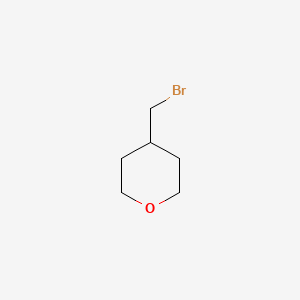

4-(Bromomethyl)tetrahydropyran

描述

Significance of Tetrahydropyran (B127337) Scaffolds in Synthetic Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. mdpi.com This structural motif is prevalent in a vast array of natural products, including polyketides, macrolides, and various bioactive compounds. a2bchem.com The inclusion of the tetrahydropyran scaffold can impart favorable physicochemical properties to a molecule, such as increased solubility and improved membrane permeability. In drug discovery, the use of such sp3-rich scaffolds is a key strategy to move away from flat, aromatic structures and explore a wider, more biologically relevant chemical space. a2bchem.comnih.gov Functionalized tetrahydropyrans are therefore highly sought-after building blocks for the synthesis of lead-like libraries aimed at identifying new therapeutic agents. nih.gov

Role of Bromine Functionality in Organic Transformations

Bromination is a fundamental transformation in organic synthesis. chemicalbook.com The carbon-bromine bond in alkyl bromides like 4-(Bromomethyl)tetrahydropyran is highly useful due to the bromine atom's nature as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, azides, thiols, and ethers. rsc.org Furthermore, organobromine compounds are crucial precursors for numerous carbon-carbon bond-forming reactions, such as Grignard reactions and various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama couplings). rsc.org The bromine functionality is therefore a gateway to significant molecular complexity, enabling chemists to construct intricate molecular architectures from simpler precursors. a2bchem.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of a diverse range of target molecules. It is widely used in the fields of medicine, pesticides, and dyes. chemicalbook.com A significant research trajectory is its application in medicinal chemistry to synthesize various biologically active compounds, including potential antibacterial agents, anti-tumor drugs, and compounds targeting the nervous system. chemicalbook.com For instance, its structural motif is relevant in the development of inhibitors for enzymes like phosphodiesterase-4 (PDE4), which are targets for treating inflammatory and neurological disorders. acs.orggoogle.comresearchgate.net Additionally, it serves as a precursor for creating functional materials such as organic pigments and specialty polymers. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOOYAKLEOGKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378338 | |

| Record name | 4-(Bromomethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125552-89-8 | |

| Record name | 4-(Bromomethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromomethyl Tetrahydropyran

Established Synthetic Routes to 4-(Bromomethyl)tetrahydropyran

Traditional methods for synthesizing this compound often rely on the bromination of a readily available alcohol precursor.

A common and effective method for preparing this compound involves the reaction of tetrahydropyran-4-methanol (B104037) with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh3). chemicalbook.com This reaction, typically carried out in a solvent like dichloromethane (B109758) (DCM) at a controlled temperature, efficiently converts the primary alcohol into the desired bromomethyl derivative. chemicalbook.com The process involves the formation of a phosphonium (B103445) bromide intermediate, which is then displaced by the alcohol to yield the product. chemicalbook.com

Reaction Conditions for the Synthesis of this compound

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Purification |

| Tetrahydropyran-4-methanol | N-bromosuccinimide (NBS), Triphenylphosphine (PPh3) | Dichloromethane (DCM) | 0°C to room temperature | 1–2 hours | Silica gel flash chromatography |

Beyond the NBS/PPh3 system, other reagents can be employed for the bromination of tetrahydropyran-4-methanol. These include phosphorus tribromide (PBr3) and a combination of carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), often referred to as the Appel reaction. vulcanchem.com The choice of brominating agent can be influenced by factors such as substrate compatibility, desired reaction conditions, and scalability. For instance, the Appel reaction is known for its mild conditions, making it suitable for sensitive substrates. vulcanchem.com Another approach involves the halogenation of hydroxymethyl tetrahydropyran (B127337) to create a halomethyl intermediate, which then undergoes nucleophilic substitution.

Development of Novel Synthetic Approaches for this compound

Ongoing research focuses on developing more efficient, selective, and sustainable methods for synthesizing this important building block.

Achieving high chemo- and regioselectivity is crucial in organic synthesis to minimize the formation of unwanted byproducts. In the context of this compound, this involves selectively targeting the hydroxyl group at the 4-position of the tetrahydropyran ring for bromination. The inherent reactivity of the primary alcohol in tetrahydropyran-4-methanol generally allows for good regioselectivity with standard brominating agents. chemicalbook.com Advanced strategies could involve the use of directing groups or catalyst systems that further enhance this selectivity, particularly in more complex molecules containing multiple reactive sites.

While this compound itself is achiral, the principles of stereoselective synthesis are critical when preparing its chiral analogs, which are of significant interest in medicinal chemistry. jst.go.jp The development of methods to control the stereochemistry at the tetrahydropyran ring during its formation or subsequent functionalization is an active area of research. For example, intramolecular cyclization of enantiopure hydroxyketones can be used to construct the tetrahydropyran framework with defined stereocenters. acs.org The stereoselective reduction of a β-ketosulfoxide has also been employed as a source of chirality in the synthesis of tetrahydropyran-containing natural products. acs.org Such strategies are vital for accessing specific stereoisomers of complex molecules. jst.go.jp

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents. These solvents contribute significantly to chemical waste and environmental pollution. acs.org Consequently, the development of solvent-free reaction conditions is a primary goal in green chemistry. orgchemres.org Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a key technology in this area. acs.orgkent.ac.uk

In the context of this compound synthesis, a conventional method involves the reaction of (tetrahydropyran-4-yl)methanol with reagents like N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in a chlorinated solvent such as dichloromethane (DCM). chemicalbook.com A solvent-free approach, by contrast, would involve the same reactants being combined in a ball mill. acs.org The mechanical energy supplied by the milling process can overcome the activation energy barrier for the reaction, eliminating the need for a solvent. This approach, often termed liquid-assisted grinding (LAG) if a minimal amount of a non-solvent liquid is added to facilitate mass transfer, has been successfully applied to a variety of organic transformations, including Wittig reactions and the formation of Grignard reagents. acs.orgresearchgate.net

The benefits of such a solvent-free process are manifold: it drastically reduces the generation of solvent waste, can lead to shorter reaction times, and sometimes results in different product selectivities compared to solution-phase reactions. kent.ac.uk

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of this compound

| Parameter | Conventional Method (Solution-Phase) | Mechanochemical Method (Solvent-Free) |

| Reactants | (Tetrahydropyran-4-yl)methanol, NBS, PPh₃ | (Tetrahydropyran-4-yl)methanol, NBS, PPh₃ |

| Solvent | Dichloromethane (DCM) | None (or minimal for LAG) |

| Energy Input | Thermal (heating/cooling) | Mechanical (milling/grinding) |

| Waste Stream | Used solvent, aqueous washings | Primarily solid byproducts |

| Potential Advantages | Well-established, predictable scalability | Reduced environmental impact, potentially faster |

Utilization of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and under milder conditions. catalysis.blog The development of sustainable catalytic systems focuses on using catalysts that are non-toxic, derived from abundant resources, and easily recoverable and reusable. For transformations involving pyran rings, significant progress has been made in moving away from traditional stoichiometric Lewis acids or homogeneous catalysts that are difficult to separate from the reaction mixture.

One promising area is the use of magnetically recoverable nanocatalysts. scielo.org.za For example, a catalyst consisting of silver nanoparticles supported on starch-coated magnetite (Fe₃O₄) nanoparticles has been shown to be highly effective for the synthesis of various pyran derivatives. scielo.org.za The magnetic core allows for the simple and efficient recovery of the catalyst from the reaction medium using an external magnet, enabling its reuse over multiple cycles without significant loss of activity. scielo.org.za

While not yet specifically documented for the bromination of (tetrahydropyran-4-yl)methanol, the application of such sustainable catalytic principles is a clear future direction. A hypothetical sustainable process could involve a heterogeneous catalyst that facilitates the conversion of the alcohol to the bromide using a less hazardous bromine source, operating in a green solvent like water or ethanol, and allowing for easy catalyst recovery and reuse. catalysis.blogscielo.org.za

Table 2: Characteristics of a Sustainable Nanomagnetic Catalyst System

| Feature | Description | Advantage in Synthesis |

| Catalyst Core | Magnetite (Fe₃O₄) Nanoparticles | Allows for easy separation from the reaction mixture with a magnet. |

| Support Matrix | Biopolymer (e.g., Starch) | Enhances stability, biocompatibility, and is a renewable resource. scielo.org.za |

| Active Phase | Metal Nanoparticles (e.g., Ag) | Provides the catalytic sites for the chemical transformation. |

| Reusability | High | Can be recovered and reused for multiple reaction cycles, reducing cost and waste. scielo.org.za |

| Reaction Conditions | Mild (e.g., lower temperatures) | Reduces energy consumption and minimizes side reactions. |

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. rsc.org An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the final product, generating no waste byproducts. rsc.org

The traditional synthesis of this compound via the Appel reaction (using PPh₃ and a bromine source like CBr₄ or NBS) is a classic example of a process with poor atom economy. chemicalbook.com In this reaction, for every mole of the desired product formed, one mole of triphenylphosphine oxide (Ph₃PO) and one mole of succinimide (B58015) (if NBS is used) are generated as stoichiometric byproducts.

Reaction: (C₅H₁₀O)CH₂OH + PPh₃ + C₄H₄BrNO₂ → C₆H₁₁BrO + Ph₃PO + C₄H₅NO₂

The molecular weight of the triphenylphosphine oxide byproduct (278.28 g/mol ) is substantially greater than that of the desired this compound product (179.06 g/mol ). This means that the majority of the mass put into the reaction ends up as waste, leading to a low atom economy and a high E-factor (Environmental Factor), which is the mass ratio of waste to product. researchgate.net

Strategies to improve atom economy and minimize waste focus on designing alternative synthetic routes. These include addition reactions, rearrangements, and certain catalytic processes that avoid the use of stoichiometric reagents which become waste products. whiterose.ac.ukresearchgate.net For this compound, a more atom-economical approach could theoretically involve the direct catalytic hydrobromination of a suitable precursor, where the only byproduct would ideally be water.

Table 3: Atom Economy Analysis of a Conventional Synthesis Route

| Compound | Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| (Tetrahydropyran-4-yl)methanol | C₆H₁₂O₂ | 116.16 | Reactant |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Reagent |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Reagent |

| This compound | C₆H₁₁BrO | 179.06 | Desired Product |

| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | Byproduct |

| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct |

| Atom Economy Calculation | 32.0% | (179.06 / (116.16 + 262.29 + 177.98)) * 100 |

Mechanistic Investigations of Reactions Involving 4 Bromomethyl Tetrahydropyran

Nucleophilic Substitution Reactions (SN2) of the Bromomethyl Moiety

The bromomethyl group on the tetrahydropyran (B127337) ring is an excellent electrophile for SN2 reactions. In these reactions, a nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion, which is a good leaving group. wikipedia.orgchadsprep.com The reaction proceeds in a single, concerted step where the bond to the nucleophile forms at the same time as the carbon-bromine bond breaks. wikipedia.orglibretexts.orgsavemyexams.com The rate of these bimolecular reactions is dependent on the concentration of both the 4-(bromomethyl)tetrahydropyran substrate and the attacking nucleophile. wikipedia.orglibretexts.org

The structure of the substrate is a critical factor influencing the SN2 reaction rate. This compound, being a primary alkyl halide, is well-suited for SN2 reactions as the electrophilic carbon is sterically accessible to the incoming nucleophile. wikipedia.orglibretexts.org The tetrahydropyran ring is conformationally flexible, existing primarily in a chair conformation, which generally does not impose significant steric hindrance at the 4-position. wikipedia.org This is in contrast to more sterically hindered isomers, such as 2-(bromomethyl)tetrahydropyran, where the proximity of the ring's oxygen atom can reduce the efficiency of SN2 reactions.

This compound readily reacts with a variety of nitrogen-based nucleophiles, such as amines, to form the corresponding N-alkylated products. These reactions are fundamental in the synthesis of more complex molecules, including those with potential biological activity. The lone pair of electrons on the nitrogen atom of the nucleophile attacks the electrophilic carbon of the bromomethyl group, resulting in the formation of a new carbon-nitrogen bond.

A representative SN2 reaction with a nitrogen nucleophile is the reaction with an amine to form a secondary amine.

Interactive Data Table: SN2 Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions |

| Ammonia | 4-(Aminomethyl)tetrahydropyran | Typically in a polar solvent |

| Primary Amine (R-NH₂) | N-Alkyl-4-(aminomethyl)tetrahydropyran | Often with a base to neutralize HBr |

| Secondary Amine (R₂NH) | N,N-Dialkyl-4-(aminomethyl)tetrahydropyran | Polar aprotic solvents may be used |

Oxygen-based nucleophiles, such as hydroxide (B78521) ions and alkoxides, also participate in SN2 reactions with this compound to form alcohols and ethers, respectively. For instance, the reaction with a hydroxide ion yields (tetrahydropyran-4-yl)methanol, while reaction with an alkoxide (RO⁻) produces a 4-(alkoxymethyl)tetrahydropyran derivative. These etherification reactions are valuable in synthetic chemistry for constructing molecules with ether linkages.

The reaction with alcohols to form ethers, known as Williamson ether synthesis, typically requires a base to deprotonate the alcohol, thereby generating a more potent alkoxide nucleophile.

Interactive Data Table: SN2 Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions |

| Hydroxide (OH⁻) | (Tetrahydropyran-4-yl)methanol | Aqueous or mixed aqueous-organic solvent |

| Alkoxide (RO⁻) | 4-(Alkoxymethyl)tetrahydropyran | Anhydrous conditions, often in the parent alcohol as solvent |

| Carboxylate (RCOO⁻) | 4-(Acyloxymethyl)tetrahydropyran | Polar aprotic solvent like DMF or DMSO |

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are particularly effective in SN2 reactions with this compound. Sulfur nucleophiles are generally more reactive than their oxygen counterparts in SN2 reactions due to the higher polarizability and lower electronegativity of sulfur. libretexts.org These reactions lead to the formation of thioethers (sulfides), which are important structural motifs in many chemical and pharmaceutical compounds.

The reaction with a thiol (RSH) is often carried out in the presence of a base to form the more nucleophilic thiolate anion (RS⁻). This enhances the reaction rate significantly.

Interactive Data Table: SN2 Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions |

| Thiolate (RS⁻) | 4-(Alkylthiomethyl)tetrahydropyran | Often generated in situ from a thiol and a base |

| Hydrogen Sulfide (H₂S) | (Tetrahydropyran-4-yl)methanethiol | Requires careful handling due to toxicity |

| Thioacetate | S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate | A common method for introducing a thiol group |

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as Walden inversion. wikipedia.orgpressbooks.pub This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). pressbooks.publibretexts.orgyoutube.com In the case of this compound, the electrophilic carbon is prochiral. If the tetrahydropyran ring were substituted in a way that makes this carbon a stereocenter, the SN2 reaction would proceed with a predictable inversion of configuration. For example, if the starting material were the (R)-enantiomer, the product would be the (S)-enantiomer. libretexts.orgyoutube.com This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of a specific stereoisomer. youtube.com

Reactivity with Sulfur-Based Nucleophiles

Radical Reactions Initiated by the Bromomethyl Group

Beyond nucleophilic substitution, the bromomethyl group of this compound can also initiate radical reactions. The carbon-bromine bond can be cleaved homolytically, typically through the use of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, to generate a primary alkyl radical. bbhegdecollege.com This radical intermediate can then participate in various subsequent reactions.

When the this compound molecule contains an appropriately positioned unsaturated group (e.g., a double or triple bond), the initially formed radical can undergo an intramolecular cyclization. In these reactions, the radical adds to the unsaturated bond within the same molecule, forming a new ring. For example, a 4-pentenoxyl radical, which can be generated from a suitably substituted precursor, can cyclize to form a tetrahydrofuran (B95107) ring. rsc.org The regioselectivity of these cyclizations (e.g., 5-exo-trig vs. 6-endo-trig) is governed by a set of principles known as Baldwin's rules, with the 5-exo cyclization often being favored. researchgate.net

Studies on related systems have shown that such radical cyclizations can be highly stereoselective, with the stereochemistry of the product being influenced by the conformation of the transition state. rsc.orgrsc.org For instance, in the cyclization of cycloalkyl-bridged 4-pentenoxyl radicals, the substituent closest to the double bond acts as the primary stereo-directing group. rsc.org

Intermolecular Radical Additions

The generation of a carbon-centered radical from this compound allows for its participation in intermolecular addition reactions. The instability of certain radicals can be leveraged to initiate these transformations. For instance, a methyl radical, produced from dimethylzinc (B1204448) and oxygen, can abstract the activated α-hydrogen from an ethereal solvent to generate a nucleophilic radical. This radical can then add to an aldimine, forming an aminyl radical which is subsequently reduced to the final product. rsc.org

Radical trapping experiments provide evidence for the involvement of radical intermediates. In the presence of radical quenchers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), the expected cross-coupling product is not formed; instead, a product resulting from the coupling of the benzylic radical with TEMPO is observed. chinesechemsoc.org Similarly, the use of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) allows for the detection of the benzylic radical adduct by EPR spectroscopy. chinesechemsoc.org These findings support a mechanism involving a radical chain process. nih.gov

The reaction of this compound can be initiated by agents like AIBN, leading to the formation of a radical that can be trapped by electron-deficient species. nih.gov The regioselectivity of these additions is influenced by steric and electronic factors of both the radical and the accepting molecule.

Organometallic Transformations Utilizing this compound

The carbon-bromine bond in this compound is amenable to the formation of organometallic reagents, which are versatile intermediates in carbon-carbon bond-forming reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. researchgate.net While typically used for coupling aryl or vinyl halides, its application can be extended to benzylic halides like this compound. The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For substrates like this compound, the choice of catalyst, ligands, and reaction conditions is crucial to favor the desired C(sp³)–C(sp²) coupling and suppress side reactions. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. libretexts.org The reaction of potassium ((tetrahydro-2H-pyran-2-yl)methyl)trifluoroborate, derived from the corresponding bromide, with aryl bromides has been successfully demonstrated using a PdCl₂AᵗᵃPhos₂ catalyst system. nih.gov

Table 1: Suzuki-Miyaura Coupling of Alkoxyethyltrifluoroborates with para-Bromoanisole nih.gov

| Entry | Alkoxyethyltrifluoroborate | Product | Yield (%) |

| 1 | 1a | 2a | 85 |

| 2 | 1b | 2b | 82 |

| 3 | 1c | 2c | 75 |

| 4 | 1d | 2d | 78 |

| 5 | 1e | 2e | 65 |

| 6 | 1f | 2f | 70 |

| 7 | 1g | 2g | 68 |

| 8 | 1h | 2h | 72 |

| 9 | 1i | 2i | 60 |

Reaction conditions: Alkoxyethyltrifluoroborate (1.2 equiv), para-bromoanisole (1.0 equiv), PdCl₂AᵗᵃPhos₂ (3 mol %), Cs₂CO₃ (3 equiv), toluene/H₂O (5:1), 100 °C, 16 h.

Grignard reagents are formed by the reaction of an organic halide with magnesium metal in an ethereal solvent. chemguide.co.uk this compound can be converted to its corresponding Grignard reagent, (tetrahydropyran-4-ylmethyl)magnesium bromide. This organometallic species is a potent nucleophile, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. chemguide.co.ukresearchgate.net The use of tetrahydropyran as a solvent for the preparation of Grignard reagents from alkyl iodides and magnesium has been reported. google.com

The formation of Grignard reagents can sometimes be accompanied by side reactions, such as Wurtz coupling, which diminishes the yield of the desired organometallic intermediate. researchgate.net Careful control of reaction conditions is therefore necessary.

Lithium-halogen exchange is another fundamental method for converting organic halides into organometallic compounds. wikipedia.org This reaction typically involves treating the organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edu The exchange rate is generally faster for iodides than for bromides. harvard.edu

For this compound, this reaction would generate the corresponding (tetrahydropyran-4-ylmethyl)lithium. This highly reactive species can then be used in subsequent reactions with electrophiles. The mechanism is believed to involve the formation of an "ate-complex". harvard.edu It is a kinetically controlled process, and its rate is influenced by the stability of the carbanion intermediates. wikipedia.org This method is often very fast, sometimes even exceeding the rate of proton transfer. harvard.edu However, Wurtz-type coupling can be a competing side reaction. nih.gov

Grignard Reactions

Electrophilic Activation and Cyclization Pathways

While this compound is the product of certain cyclization reactions, understanding the strategies for forming the tetrahydropyran ring provides context for its synthesis.

The Prins reaction is a powerful method for the stereoselective synthesis of the tetrahydropyran skeleton. nih.govbeilstein-journals.org It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. ntu.edu.sgresearchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which undergoes endo cyclization to form the tetrahydropyran ring. nih.govbeilstein-journals.org

Various Lewis and Brønsted acids can be used to catalyze the reaction. The stereochemical outcome of the Prins cyclization is often highly predictable, proceeding through a chair-like transition state with substituents adopting equatorial positions to minimize steric strain. nih.gov This allows for excellent chirality transfer from the starting materials. nih.gov However, competing pathways, such as 2-oxonia-Cope rearrangements, can sometimes lead to the formation of unexpected products. nih.gov Electrophile-mediated cyclization reactions are also a key strategy for forming tetrahydropyran rings, where an electrophile activates a double bond to initiate ring closure by an internal nucleophile. nih.gov

Halocyclization Studies for Tetrahydropyran Systems

Halocyclization reactions, particularly bromoetherification, represent a cornerstone in the synthesis of substituted tetrahydropyrans. These reactions proceed through the electrophilic addition of a halogen to an alkene, followed by an intramolecular nucleophilic attack by a tethered oxygen atom, typically a hydroxyl group. The mechanism and stereochemical outcome of these cyclizations have been the subject of extensive research, providing a reliable pathway to functionalized six-membered oxygen heterocycles. beilstein-journals.orgnih.gov

A widely accepted mechanism for the halo-cycloetherification of homoallylic alcohols involves the initial activation of a double bond by an electrophilic halogen source, such as N-bromosuccinimide (NBS), to form a cyclic halonium ion intermediate. rsc.org This is followed by a ring-closing step where the pendant alcohol group acts as an intramolecular nucleophile. rsc.org The regioselectivity of this ring closure is critical, with the formation of a tetrahydropyran ring requiring a 6-endo cyclization. This pathway is often favored in substrates like 5-aryl-4-penten-1-ols, where the positive charge in the transition state is stabilized by the aryl group. rsc.org

The Prins cyclization is a powerful and convergent strategy for constructing tetrahydropyran rings, often with high stereoselectivity. nih.govntu.edu.sg The reaction condenses a homoallylic alcohol with an aldehyde or ketone, typically under acidic conditions (either Brønsted or Lewis acid). acs.org A key intermediate in this process is an (E)-oxocarbenium ion, which typically adopts a chair-like transition state to minimize steric interactions. organic-chemistry.org This conformation directs the subsequent nucleophilic attack, leading to a high degree of diastereoselectivity, often favoring cis-2,6-disubstituted products. organic-chemistry.orgresearchgate.net

While the classic Prins reaction involves a proton as the electrophile, modifications that incorporate a halogen atom are particularly relevant. The use of specific Lewis acids or reaction conditions can result in the formation of halotetrahydropyrans. For instance, tin(IV) chloride (SnCl₄) can catalyze the Prins reaction to yield 4-chlorotetrahydropyran (B167756) derivatives. beilstein-journals.org Similarly, iodine-catalyzed Prins cyclization of acyclic homoallylic alcohols has been shown to produce 4-iodo-tetrahydropyrans, demonstrating a direct route to halogenated tetrahydropyran cores. mdpi.com These halogenated products are versatile synthetic intermediates, as the carbon-halogen bond can be further functionalized. rsc.org The stereospecificity of these reactions is a key advantage, with methods developed for the stereocontrolled synthesis of halogenated natural products containing the tetrahydropyran motif. nih.gov

| Reaction Type | Substrates | Reagents/Catalyst | Product Type | Key Mechanistic Feature | Ref. |

| Bromoetherification | Lactam-tethered 5-aryl-4(E)-penten-1-ols | N-Bromosuccinimide (NBS) | Fused Bromotetrahydropyrans | 6-endo cyclization via a bromonium ion intermediate. | rsc.org |

| Prins Cyclization | Homoallylic alcohols, Aldehydes | Phosphomolybdic acid (PMA), Water | cis-4-Hydroxytetrahydropyrans | (E)-oxocarbenium ion intermediate in a chair-like transition state. | organic-chemistry.org |

| Halo-Prins Cyclization | Homoallylic alcohol, Aldehyde | SnCl₄ | 4-Chlorotetrahydropyran | SnCl₄ acts as Lewis acid catalyst, chloride acts as nucleophile. | beilstein-journals.org |

| Iodo-Prins Cyclization | Acyclic homoallylic alcohols, Aldehyde | Iodine (I₂) | 4-Iodo-tetrahydropyran | Carbocation intermediate is trapped by iodide. | mdpi.com |

| Bromoetherification | 3,4-cis-epoxy alcohol | Diethylammonium bromide, Ti(OiPr)₄ | Bromohydrin (precursor to THP) | Site-selective opening of epoxide by bromide. | nih.gov |

Oxidative Cyclization Methodologies

Oxidative cyclization encompasses a range of transformations where the cyclization step is coupled with an oxidation process. These methodologies are crucial in the synthesis of complex natural products and offer alternative pathways to tetrahydropyran rings, often by generating reactive intermediates under mild conditions. nih.gov

One prominent strategy involves the aerobic oxidation of a halide source to generate the active halogenating species in situ. For example, the bromoetherification of chiral pentenyl alcohols can be achieved through the aerobic oxidation of bromide. lookchem.com In this system, a combination of an oxidant (like air or O₂) and a catalyst promotes the formation of an electrophilic bromine species (functionally a "bromo cation") from a simple bromide salt. lookchem.com This electrophile then initiates the cyclization of the alkenyl alcohol in the same manner as traditional bromoetherification, but without the need for stoichiometric N-halosuccinimides. Mechanistic studies suggest that Lewis acids can assist in the formation of the bromo cation, while the potential for side reactions involving bromo radicals exists. lookchem.com

Metal-catalyzed oxidative cyclizations have also emerged as an efficient route to tetrahydropyran systems. An example is the Yb(OTf)₃-promoted, palladium-catalyzed oxidative cyclization of certain γ-heteroalkenyl substrates under aerobic conditions. organic-chemistry.org This process allows for the formation of various six-membered oxygen heterocycles in high yields. organic-chemistry.org Such methods highlight the utility of combining transition metal catalysis with a terminal oxidant (air) to achieve efficient and selective ring closures.

| Methodology | Substrates | Reagents/Conditions | Product Type | Key Mechanistic Feature | Ref. |

| Aerobic Bromoetherification | Chiral pentenyl alcohols | HBr, O₂, Mg(OTf)₂ | 2-Bromomethyl-tetrahydrofurans* | In situ generation of electrophilic bromine via aerobic oxidation of bromide. | lookchem.com |

| Radical Oxidative Cyclization | Spiroacetal with hydroxyalkyl side chain | Iodobenzene diacetate, Iodine, hv | Bis-spiroacetal containing THP ring | Formation of an alkoxyl radical which undergoes intramolecular cyclization. | nih.gov |

| Pd-Catalyzed Oxidative Cyclization | γ-Heteroalkenyl β-keto amides | Pd(OAc)₂, Yb(OTf)₃, O₂ (air) | Fused O-heterocycles (incl. Pyrans) | Palladium-catalyzed activation followed by aerobic oxidative cyclization. | organic-chemistry.org |

| Radical Cyclization | L-Leucine or L-Isoleucine | P450 Enzymes | Nitrogen heterocycles** | Homolytic cleavage of an unactivated C-H bond to a carbon radical, followed by cyclization. | nih.gov |

*Note: The cited example leads to a tetrahydrofuran, but the principle is applicable to tetrahydropyran synthesis from homologous homoallylic alcohols. **Note: This enzymatic example illustrates a general principle of oxidative cyclization via C-H activation relevant to complex biosynthesis.

Advanced Spectroscopic Characterization and Elucidation of 4 Bromomethyl Tetrahydropyran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For derivatives of 4-(bromomethyl)tetrahydropyran, advanced 1D and 2D NMR experiments are employed to resolve complex spin systems and establish stereochemistry.

While standard 1D ¹H and ¹³C NMR provide primary information on the chemical environment of nuclei, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical for elucidating through-space correlations. columbia.edu These experiments detect the Nuclear Overhauser Effect (NOE), which occurs between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly useful for determining the relative stereochemistry of substituents on the tetrahydropyran (B127337) ring. For instance, a NOESY experiment on a this compound derivative could show a correlation between the methine proton at C4 and specific axial or equatorial protons on the ring, helping to establish the preferred conformation of the bromomethyl group (axial vs. equatorial). For small molecules like these derivatives, a positive NOE is expected. columbia.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment is advantageous for medium-sized molecules where the NOE might be close to zero. columbia.edu It provides similar through-space information to NOESY but is often less susceptible to artifacts related to molecular tumbling rates. columbia.edu

These techniques are invaluable for confirming stereochemical assignments that are ambiguous from coupling constant analysis alone. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals in the molecule by correlating different nuclei through bonds. clinpractice.ru

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically over two or three bonds. youtube.com In this compound, COSY would reveal the connectivity pathway from the bromomethyl protons (-CH₂Br) to the methine proton at C4, and then from the C4 proton to the adjacent methylene (B1212753) protons at C3 and C5, and finally to the protons at C2 and C6 next to the ring oxygen.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is a highly sensitive technique that allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. columbia.edu For example, it would show a cross-peak connecting the ¹H signal of the bromomethyl group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu It is crucial for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together the molecular skeleton. youtube.com For instance, an HMBC spectrum would show a correlation from the bromomethyl protons to the C4 carbon, and from the protons on C2 and C6 to the C3 and C5 carbons, confirming the ring structure.

The combined data from these experiments allows for the complete and confident assignment of the molecule's constitution. uct.ac.za

| Technique | Purpose | Application to this compound |

| COSY | Maps ¹H-¹H through-bond couplings | Establishes proton connectivity around the tetrahydropyran ring and to the bromomethyl substituent. |

| HSQC | Correlates directly attached ¹H and ¹³C nuclei | Assigns each carbon signal based on its attached proton's chemical shift. |

| HMBC | Maps long-range ¹H-¹³C couplings (2-3 bonds) | Confirms the overall carbon skeleton, including connectivity to the C4 position and the ether oxygen. |

| NOESY/ROESY | Identifies ¹H-¹H through-space proximity | Determines the relative stereochemistry and preferred conformation of the bromomethyl group on the ring. |

Advanced 1D NMR Techniques (e.g., NOESY, ROESY)

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nationalmaglab.org

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of a unique elemental formula. For this compound (C₆H₁₁BrO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. A key feature in the mass spectrum of a bromo-derivative is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

| Isotopologue | Elemental Formula | Calculated Exact Mass |

| M⁺ | C₆H₁₁⁷⁹BrO | 178.0044 |

| M+2 | C₆H₁₁⁸¹BrO | 179.9994 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (the molecular ion) and analyzing the resulting product ions. nationalmaglab.orgthermofisher.com This fragmentation pattern acts as a molecular "fingerprint" that can be used to confirm the structure deduced from NMR. thermofisher.com The process involves isolating the molecular ion, inducing fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and then mass-analyzing the fragments. premierbiosoft.com

For this compound, characteristic fragmentation pathways would include:

Loss of the bromine atom ([M-Br]⁺)

Loss of the entire bromomethyl group ([M-CH₂Br]⁺)

Cleavage of the tetrahydropyran ring, leading to characteristic smaller fragments.

Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule. nih.gov

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Significance |

| 179/181 | [C₅H₈O-CH₂]⁺ | Br | Confirms presence of bromine |

| 179/181 | [C₅H₉O]⁺ | CH₂Br | Confirms bromomethyl substituent |

| 179/181 | Various smaller ions | CₓHᵧO, CₓHᵧ | Indicates tetrahydropyran ring structure |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, the IR spectrum would be characterized by several key absorption bands. The absence of a strong, broad absorption around 3300 cm⁻¹ confirms the lack of a hydroxyl (-OH) group, while the absence of a strong absorption around 1700 cm⁻¹ indicates the lack of a carbonyl (C=O) group. libretexts.org

The most diagnostic peaks for the structure are:

C-H stretching: Aliphatic C-H stretches from the CH₂ and CH groups on the ring appear just below 3000 cm⁻¹.

C-O-C stretching: A strong, characteristic absorption band for the ether linkage within the tetrahydropyran ring typically appears in the 1150-1050 cm⁻¹ region.

C-Br stretching: The absorption for the carbon-bromine bond is found in the fingerprint region, typically between 650 and 550 cm⁻¹.

These absorptions, when viewed together, provide corroborating evidence for the key functional groups that constitute this compound. rsc.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (sp³) | Stretching | 2950 - 2850 |

| C-O-C (Ether) | Stretching | 1150 - 1050 |

| C-Br | Stretching | 650 - 550 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding their structure-activity relationships. The solid-state conformation of these molecules can be significantly influenced by the nature and position of various substituents on the tetrahydropyran ring.

Detailed crystallographic studies on derivatives of this compound have provided valuable insights into their molecular architecture. The data obtained from these studies are instrumental in confirming the outcomes of synthetic procedures and in providing a basis for molecular modeling and drug design efforts.

Research has been conducted on the synthesis and structural analysis of various tetrahydropyran derivatives, with X-ray diffraction being a key method for structural elucidation. rsc.org In one such study, the configuration of rel-(4R,6R)-4-Bromomethyl-4-nitro-6-phenyltetrahydro-2H-pyran-2-one was unequivocally confirmed through single-crystal X-ray diffraction analysis. rsc.org This analysis provided definitive proof of the compound's stereochemistry. rsc.org

In a separate investigation, an unexpected bromo-tribromomethylation reaction of a chromenone derivative yielded (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. researchgate.netmdpi.com The complex structure of this product was unambiguously determined using X-ray crystallography. researchgate.netmdpi.com The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2445640. researchgate.netmdpi.com

The crystallographic data for these derivatives of this compound are summarized in the tables below. These tables provide key parameters from the X-ray diffraction experiments, offering a comparative look at the solid-state structures of these compounds.

Crystallographic Data for this compound Derivatives

Table 1: Crystallographic Data for rel-(4R,6R)-4-Bromomethyl-4-nitro-6-phenyltetrahydro-2H-pyran-2-one The configuration of this compound was confirmed by X-ray diffraction analysis. rsc.org

| Parameter | Value |

| Compound Name | rel-(4R,6R)-4-Bromomethyl-4-nitro-6-phenyltetrahydro-2H-pyran-2-one |

| Stereochemistry | Confirmed as rel-(4R,6R) |

| Crystal Habit | Colorless crystals |

Table 2: Crystallographic Data for (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone

| Parameter | Value |

| Compound Name | (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone |

| CCDC Number | 2445640 researchgate.netmdpi.com |

| Empirical Formula | C₁₄H₁₂Br₄O₄ researchgate.net |

| Formula Weight ( g/mol ) | 563.88 researchgate.net |

| Temperature (K) | 200(2) mdpi.com |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P 2₁/n researchgate.net |

| Unit Cell Dimensions | |

| a (Å) | 8.3907(9) researchgate.netmdpi.com |

| b (Å) | 19.815(2) researchgate.netmdpi.com |

| c (Å) | 9.7637(12) researchgate.netmdpi.com |

| α (°) | 90 |

| β (°) | 94.456(4) researchgate.netmdpi.com |

| γ (°) | 90 |

| Volume (ų) | 1618.5(3) mdpi.com |

| Z | 4 mdpi.com |

| Data Collection and Refinement | |

| Final R indices [I > 2σ(I)] | R₁ = 0.0567 mdpi.com |

| R indices (all data) | wR₂ = 0.1486 mdpi.com |

Theoretical and Computational Studies of 4 Bromomethyl Tetrahydropyran Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic properties and reactivity of 4-(bromomethyl)tetrahydropyran. iitm.ac.in These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving organic halides. For this compound, the primary reaction pathway of interest is the nucleophilic substitution (SN2) at the bromomethyl group. DFT calculations can model the entire reaction coordinate, identifying the transition state and calculating the activation energy, which determines the reaction rate.

DFT studies would typically investigate the reaction of this compound with various nucleophiles (e.g., amines, thiols, alkoxides) to understand how the electronic nature of the nucleophile and the steric bulk of the tetrahydropyran (B127337) ring influence reactivity. beilstein-journals.org The calculations can reveal the geometry of the pentacoordinate transition state and provide insights into the stereochemical outcome of the reaction. For instance, DFT could be used to compare the activation barriers for substitution at the 4-position versus other positions on the tetrahydropyran ring, confirming the higher accessibility of the 4-(bromomethyl) group. researchgate.net

Table 1: Illustrative DFT-Calculated Activation Energies for SN2 Reactions of this compound

| Nucleophile | Solvent (PCM) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Ammonia (NH₃) | Acetonitrile | 22.5 | -15.2 |

| Methoxide (CH₃O⁻) | Methanol | 18.9 | -25.8 |

| Thiophenolate (C₆H₅S⁻) | Dimethylformamide | 16.5 | -28.1 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Ab initio calculations are based on first principles of quantum mechanics without the use of empirical parameters, offering a high level of accuracy for determining electronic structure. arxiv.orgaps.org For this compound, these calculations are used to determine fundamental properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In a nucleophilic substitution reaction, the LUMO, which is typically localized on the antibonding σ* orbital of the C-Br bond, would be the primary site for nucleophilic attack. The energy of the LUMO can indicate the electrophilicity of the molecule. researchgate.net

The electrostatic potential map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the bromine atom would show a positive electrostatic potential, indicating its susceptibility to nucleophilic attack.

Table 2: Hypothetical Ab Initio Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 11.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule |

| Partial Charge on C (of CH₂Br) | +0.15 e | Indicates the electrophilic nature of the carbon atom |

| Partial Charge on Br | -0.20 e | Indicates the electronegativity of the bromine atom |

Note: This data is for illustrative purposes, based on typical results from ab initio calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and dynamics. iitm.ac.inulakbim.gov.tr For this compound, MD simulations are essential for analyzing the conformational preferences of the tetrahydropyran ring and the orientation of the bromomethyl substituent. access-ci.org

The tetrahydropyran ring predominantly adopts a chair conformation to minimize steric and torsional strain. The bromomethyl group at the 4-position can exist in either an axial or equatorial orientation. MD simulations can determine the relative energies of these conformers and the energy barrier for ring inversion. plos.org Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions. MD simulations can quantify this preference and explore the population of different conformational states at various temperatures. frontiersin.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C) and coupling constants. computabio.comfaccts.de These predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra. nih.gov

For this compound, DFT and ab initio methods can be used to calculate the magnetic shielding tensors of the nuclei. faccts.de By referencing these values to a standard compound (e.g., tetramethylsilane), predicted NMR chemical shifts can be obtained. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of all proton and carbon signals in the molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can also be modeled computationally. computabio.com

Table 3: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |

| C-Br (CH₂Br) | 36.5 | 36.1 | -0.4 |

| C-4 | 38.2 | 37.9 | -0.3 |

| C-3, C-5 | 31.8 | 31.5 | -0.3 |

| C-2, C-6 | 67.4 | 67.0 | -0.4 |

Note: This table presents hypothetical data to illustrate the typical accuracy of NMR prediction methods.

Computational Design of Novel this compound Derivatives

The principles of in silico drug design can be applied to the this compound scaffold to create novel derivatives with specific biological activities. mdpi.com By understanding the structure-activity relationships, computational methods can guide the synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

For example, this compound can serve as a versatile building block. The bromomethyl group can be replaced by various functional groups through nucleophilic substitution. Computational docking studies can be used to screen a virtual library of derivatives against a specific biological target, such as an enzyme active site. nih.gov This approach allows for the rational design of inhibitors or probes for various biological processes. The tetrahydropyran ring often serves as a bioisostere for other cyclic systems and can improve properties like solubility and metabolic stability. mdpi.com

Applications of 4 Bromomethyl Tetrahydropyran in Complex Organic Synthesis

Synthesis of Biologically Active Molecules and Natural Products

The tetrahydropyran (B127337) (THP) moiety is a prevalent scaffold found in a multitude of biologically active compounds and natural products. researchgate.netambeed.comresearchgate.net The incorporation of this structural unit can significantly influence a molecule's pharmacological properties. 4-(Bromomethyl)tetrahydropyran provides a direct and efficient means to introduce the tetrahydropyran-4-ylmethyl group into various molecular frameworks, facilitating the synthesis of potential therapeutic agents and other bioactive substances. chemicalbook.com

Incorporation into Pharmaceutical Intermediates

This compound is widely recognized as a key intermediate in the pharmaceutical industry. chemicalbook.comechemi.comalfachemch.combtcpharmtech.com Its utility stems from the ability of the bromomethyl group to readily undergo nucleophilic substitution reactions, allowing for its conjugation with a wide array of molecules. This reactivity is harnessed to build more complex structures that form the core of various drug candidates. For instance, it has been utilized in the synthesis of inhibitors for enzymes like phosphodiesterase 2 (PDE2), demonstrating its role in developing targeted therapies. The tetrahydropyran ring, often introduced via this reagent, can enhance properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of effective pharmaceuticals.

Table 1: Examples of Pharmaceutical Intermediates Synthesized Using this compound

| Target Compound Class | Synthetic Application of this compound | Potential Therapeutic Area |

| PDE2 Inhibitors | Introduction of the tetrahydropyran-4-ylmethyl moiety. | Neurological and cardiovascular disorders |

| General Pharmaceutical Scaffolds | Alkylating agent to introduce the THP motif. chemicalbook.com | Various, including anti-bacterial and anti-tumor agents. chemicalbook.comchemicalbook.com |

Role in Agrochemical Synthesis

The application of this compound extends to the agrochemical sector. chemicalbook.com Similar to its role in pharmaceuticals, it serves as a building block for creating new pesticides and herbicides. The introduction of the tetrahydropyran moiety can influence the biological activity and environmental persistence of these agrochemicals. The reactivity of the bromomethyl group allows for the assembly of complex molecules designed to target specific pests or weeds while minimizing off-target effects.

Precursor for Advanced Functional Materials

Beyond life sciences, this compound is a valuable precursor in the synthesis of advanced functional materials. chemicalbook.comchemicalbook.com Its ability to participate in polymerization and modification reactions makes it suitable for creating novel polymers and materials with tailored properties. For example, it can be used to introduce the tetrahydropyran functionality into polymer backbones, potentially influencing the material's thermal stability, mechanical properties, and chemical resistance. rug.nl These materials can find applications in various fields, including electronics and specialty polymers. chemscene.com

Building Block for Fluorescent Dyes

The synthesis of fluorescent dyes represents another significant application of this compound. chemicalbook.comchemicalbook.com Fluorescent molecules are indispensable tools in biomedical research and diagnostics. The tetrahydropyran ring can be incorporated into the structure of a fluorophore to modulate its photophysical properties, such as quantum yield, Stokes shift, and environmental sensitivity. google.com The reactive bromomethyl handle facilitates the covalent attachment of the tetrahydropyran-containing fragment to a chromophoric system, enabling the rational design of novel fluorescent probes. fluorochem.co.uk

Scaffold for Heterocyclic Compound Construction

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. this compound serves as a versatile scaffold for the construction of a variety of heterocyclic systems. a2bchem.com The inherent reactivity of the C-Br bond allows for its participation in cyclization reactions and the introduction of the tetrahydropyran motif onto other heterocyclic cores.

Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives, a class of heterocycles with diverse biological activities, can be achieved using this compound. researchgate.netorganic-chemistry.org The traditional approach often involves the N-alkylation of a pyrrole ring with an appropriate alkyl halide. sci-hub.se In this context, this compound acts as the alkylating agent, leading to the formation of N-(tetrahydropyran-4-ylmethyl)pyrroles. These reactions are typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, facilitating the nucleophilic attack on the electrophilic bromomethyl group. nih.govbsu.edu.az

Table 2: Synthesis of N-(Tetrahydropyran-4-ylmethyl)pyrrole

| Reactants | Reagents and Conditions | Product |

| Pyrrole, this compound | Base (e.g., n-BuLi, t-BuOK), Solvent (e.g., THF, DMSO) sci-hub.senih.gov | 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrole |

This synthetic strategy allows for the direct attachment of the tetrahydropyran moiety to the pyrrole nitrogen, creating novel derivatives for biological screening and materials science applications. The specific reaction conditions can be tuned to optimize the yield and purity of the desired product. bsu.edu.az

Tetrahydropyranone Derivatives

The tetrahydropyranone framework is a valuable scaffold in organic synthesis, serving as a precursor to a variety of biologically active heterocyclic compounds. kaznu.kz Derivatives such as 3,5-substituted tetrahydropyran-4-ones are recognized as promising starting materials. kaznu.kz The synthesis of these ketones can be approached through various methods, including the condensation of acyclic precursors. For instance, 3,5-dimethyleneoxytetrahydropyran-4-one has been synthesized through the condensation of acetone (B3395972) and formaldehyde. kaznu.kz

While direct conversion of this compound to a tetrahydropyranone is not a standard transformation, its role as a versatile building block allows for its incorporation into synthetic routes targeting complex tetrahydropyranone derivatives. The electrophilic bromomethyl group is highly suitable for nucleophilic substitution reactions, enabling the attachment of the tetrahydropyran moiety to a larger molecular structure. A hypothetical pathway could involve the alkylation of a β-ketoester enolate with this compound. Subsequent intramolecular cyclization or other functional group manipulations on the resulting structure could then be employed to construct a second, fused, or spirocyclic tetrahydropyranone ring system.

Furthermore, tetrahydropyran-2-ones containing a 4-amino substituent are fragments found in several natural products, including the complex neurotoxin tetrodotoxin. rsc.org Syntheses targeting these structures often require intricate, multi-step protocols to establish the required stereochemistry and functionality. rsc.org The use of this compound as a starting material could offer an alternative entry point for introducing the tetrahydropyran ring in the early stages of such synthetic endeavors.

Table 1: Examples of Substituted Tetrahydropyranone Scaffolds and Their Synthetic Context

| Compound Class | Key Structural Feature | Synthetic Relevance |

| 3,5-Disubstituted Tetrahydropyran-4-ones | Substituents at C3 and C5 | Starting materials for biologically active oximes. kaznu.kz |

| 4-Amino-tetrahydropyran-2-ones | Amino group at C4 of a lactone | Core fragment of various natural products. rsc.org |

| Fused Tetrahydropyranones | Bicyclic system containing the THP-one | Targets in complex molecule synthesis. |

Oxetane (B1205548) Derivatives

Oxetanes, the four-membered cyclic ether analogues of tetrahydropyrans, have gained significant attention in medicinal chemistry for their ability to favorably modify the physicochemical properties of drug candidates. researchgate.net However, the synthesis of the oxetane ring presents a considerable challenge due to its inherent ring strain, which makes intramolecular cyclization kinetically less favorable compared to the formation of five- or six-membered rings. acs.org Consequently, the construction of oxetanes typically requires the use of highly reactive anionic species and good leaving groups to achieve viable yields. acs.org

The direct application of this compound in the synthesis of oxetane derivatives is not a commonly reported transformation. The conversion would necessitate a complex ring contraction process, which is energetically unfavorable. Synthetic strategies for oxetanes generally rely on the intramolecular cyclization of 1,3-diols or their equivalents, a method known as the Williamson ether synthesis. acs.org For example, the synthesis of oxetanocin, a nucleoside analogue, was achieved via a sodium hydride-mediated cyclization of an acyclic precursor featuring a mesylate leaving group. acs.org Another approach involves the photochemical Paternò–Büchi reaction between a carbonyl compound and an alkene.

Given the established synthetic routes to oxetanes, the utility of this compound in this specific context appears limited. Its application would likely be indirect, potentially serving as a remote part of a larger molecule that undergoes a separate, localized reaction to form an oxetane ring, without direct participation of the tetrahydropyran moiety in the ring formation.

Polymer Chemistry Applications

The chemical structure of this compound makes it a molecule of interest for applications in polymer chemistry. chemscene.com The presence of the reactive carbon-bromine bond provides a versatile handle for several polymerization techniques and post-polymerization modifications.

One of the primary potential applications is as an initiator for controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP). The alkyl bromide functionality is a classic initiator for ATRP, allowing for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers, star polymers). In this scenario, the this compound molecule would initiate the polymerization of various vinyl monomers, resulting in polymer chains that each contain a tetrahydropyran moiety at one end.

Alternatively, this compound can be utilized as a functional monomer. After converting the bromomethyl group into a polymerizable functional group (such as a methacrylate (B99206) or styrenic group), it could be copolymerized with other monomers. This would introduce the tetrahydropyran ring as a pendant group along the polymer backbone. The polar ether linkages and the hydrogen-bond-accepting capability of the tetrahydropyran ring can impart specific properties to the resulting material, such as increased hydrophilicity, altered solubility, and improved adhesion.

Finally, the bromomethyl group is a potent electrophile for post-polymerization modification. A polymer containing nucleophilic pendant groups (e.g., hydroxyl, amino, or carboxylate groups) could be functionalized by reacting it with this compound, thereby grafting the tetrahydropyran unit onto the pre-formed polymer chain.

Table 2: Potential Roles of this compound in Polymer Science

| Application | Role of this compound | Resulting Polymer Feature | Potential Polymerization Method |

| Polymerization Initiator | Initiates chain growth | Tetrahydropyran moiety as an end-group | Atom Transfer Radical Polymerization (ATRP) |

| Functional Monomer | Co-monomer in polymerization | Pendant tetrahydropyran groups | Free Radical Polymerization, RAFT, etc. |

| Grafting Agent | Electrophile for polymer modification | Grafted tetrahydropyran units | Nucleophilic substitution |

Stereochemical Control in Target Molecule Synthesis

The tetrahydropyran (THP) ring is a common structural motif in a vast array of natural products, and its stereochemistry is often crucial for biological activity. researchgate.net The construction of substituted THP rings with high stereoselectivity is a central theme in modern organic synthesis. researchgate.net Beyond the synthesis of the ring itself, a pre-existing, stereochemically defined THP ring, such as that in this compound, can be used to exert stereochemical control in subsequent reactions.

The principle of this control lies in the conformational rigidity of the six-membered ring. The tetrahydropyran ring predominantly adopts a stable chair conformation. To minimize 1,3-diaxial interactions, the bromomethyl substituent at the C4 position will overwhelmingly occupy the more sterically favorable equatorial position. This fixed spatial arrangement turns the tetrahydropyran ring into a bulky, chiral directing group.

When a reaction occurs at a prochiral center attached to the bromomethyl group, the tetrahydropyran ring can influence the trajectory of the incoming reagent through steric hindrance. The reagent will preferentially approach from the less hindered face of the reacting molecule, leading to the selective formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis, allowing the stereochemistry of the rigid ring to be relayed to a new, acyclic stereocenter. For example, the addition of a nucleophile to a carbonyl group attached to the bromomethyl substituent would be expected to proceed with a high degree of diastereoselectivity, dictated by the steric bulk of the adjacent equatorial THP ring.

Table 3: Theoretical Model for Stereocontrol by the Tetrahydropyran Ring

| Transition State Model | Description | Expected Outcome |

| Approach from Face A (Hindered) | Reagent approaches from the same side as the axial hydrogens of the THP ring. | High steric clash; higher energy transition state; disfavored pathway. |

| Approach from Face B (Unhindered) | Reagent approaches from the side opposite to the axial hydrogens of the THP ring. | Minimal steric clash; lower energy transition state; favored pathway. |

Advanced Research Directions and Future Outlook for 4 Bromomethyl Tetrahydropyran

Catalyst Development for Selective Transformations

The synthesis of the tetrahydropyran (B127337) (THP) core and the selective transformation of its derivatives are heavily reliant on catalytic methods. Research is actively pursuing novel catalysts that offer higher efficiency, selectivity, and broader functional group tolerance. The Prins cyclization, a key reaction for forming the THP ring from a homoallylic alcohol and an aldehyde, can be catalyzed by various acids, with phosphomolybdic acid being effective for high-yield, all-cis-selective synthesis in water. organic-chemistry.org

Significant progress is being made in metal-catalyzed reactions. For instance, platinum catalysts have been shown to effectively mediate the hydroalkoxylation of hydroxy olefins to form tetrahydropyran rings. organic-chemistry.org Other catalytic systems, including those based on palladium, indium, lanthanide triflates, and cobalt, are being explored for intramolecular hydroalkoxylation and cyclization reactions, enabling the construction of the THP scaffold under mild conditions. organic-chemistry.org A notable development is the use of a binary catalyst system, combining a chiral Brønsted acid with an achiral Lewis base, for enantioselective bromocycloetherification, which produces chiral tetrahydropyrans. nih.gov Furthermore, heterogeneous catalysts like Cu–ZnO/Al2O3 are being investigated for the gas-phase synthesis of tetrahydropyran from renewable feedstocks such as tetrahydrofurfuryl alcohol, highlighting a move towards more sustainable production methods. mdpi.com

Table 1: Selected Catalytic Systems for Tetrahydropyran Ring Synthesis

| Catalyst System | Reaction Type | Key Advantages & Findings | Reference(s) |

|---|---|---|---|

| Phosphomolybdic Acid | Prins Cyclization | High yields and cis-selectivity in water at room temperature. | organic-chemistry.org |

| Platinum Complexes | Hydroalkoxylation | Tolerates a wide range of functional groups. | organic-chemistry.org |

| Lanthanide Triflates | Hydroalkoxylation/Cyclization | Efficient in ionic liquids at room temperature for forming five- and six-membered oxygen heterocycles. | organic-chemistry.org |

| Chiral Phosphoric Acid / Lewis Base | Bromocycloetherification | Cooperative catalysis enables enantioselective synthesis of chiral bromo-substituted tetrahydropyrans. | nih.gov |

| Cu–ZnO/Al2O3 | Hydrogenolysis/Rearrangement | Allows for the synthesis of THP from tetrahydrofurfuryl alcohol with high selectivity and catalyst stability. | mdpi.com |

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream, presents a significant opportunity for the synthesis and derivatization of 4-(bromomethyl)tetrahydropyran. seqens.com This technology offers substantial advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, and greater process control. seqens.com The smaller reaction volumes and high surface-to-volume ratios in flow reactors mitigate the risks associated with exothermic reactions and allow for the safe use of hazardous intermediates that can be generated and consumed in situ. seqens.com

For a compound like this compound, adapting its synthesis to a flow process could lead to faster reaction times, reduced solvent consumption, and simplified scale-up. seqens.com The transition from laboratory to manufacturing scale is often more straightforward in flow chemistry, requiring lower capital investment for increasing capacity. seqens.com While specific flow synthesis protocols for this compound are not yet widely documented, the principles have been successfully applied to a vast range of organic transformations, including those involving organometallic reagents and high-energy reactions, suggesting a promising future for its application in this context. seqens.comresearchgate.netalmacgroup.com

Table 2: Comparison of Batch vs. Flow Chemistry for Specialty Chemical Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Reference(s) |

|---|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway. | Inherently safer with small volumes and superior temperature control. | seqens.com |

| Reaction Time | Often measured in hours. | Can be reduced to minutes or even seconds. | seqens.comjst.go.jp |

| Scalability | Complex, often requiring process redesign. | Simpler, achieved by running the system for longer periods or "numbering-up". | seqens.com |

| Solvent Consumption | High, used for dissolution, mixing, and heat transfer. | Significantly reduced (50-80% reduction reported). | seqens.com |

| Process Control | Limited control over temperature and concentration gradients. | Precise control over reaction parameters (temperature, pressure, stoichiometry). | seqens.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The integration of AI extends beyond just planning. Machine learning models can predict the success or yield of a reaction under specific conditions, helping to optimize syntheses and reduce experimental failures. mdpi.com As these systems are trained on more data, including proprietary in-house reaction data, their predictive power becomes increasingly robust. nih.gov This data-driven approach accelerates the design-make-test-analyze cycle in drug discovery and materials science. nih.gov The future will likely see a deeper integration of AI, where intelligent systems not only propose synthetic routes but also control automated laboratory hardware to execute the syntheses, creating a closed-loop system for molecular discovery and optimization. mdpi.com

Table 3: Applications of AI/ML in Chemical Synthesis

| AI/ML Application | Description | Relevance to this compound | Reference(s) |

|---|---|---|---|

| Retrosynthesis Planning | Algorithms propose synthetic pathways by deconstructing a target molecule. | Can design efficient routes to complex molecules incorporating the THP building block. | nih.govengineering.org.cn |

| Reaction Outcome Prediction | ML models predict the products, yields, and selectivity of a chemical reaction. | Optimizes conditions for the synthesis and functionalization of the compound, minimizing trial-and-error. | mdpi.com |

| Catalyst Discovery | AI can screen potential catalysts and predict their efficacy for specific transformations. | Can accelerate the development of new catalysts for selective THP synthesis and modification. | mdpi.com |

| Automated Synthesis | AI controls robotic platforms to perform multi-step syntheses. | Enables high-throughput synthesis of libraries of THP derivatives for screening in medicinal chemistry or materials science. | mdpi.com |

Exploration of Novel Reactivity Patterns

While the primary reactivity of this compound is centered on the SN2 displacement of the bromide, future research is aimed at uncovering and exploiting new reactivity patterns. The electron-rich oxygen atom within the tetrahydropyran ring can influence reactions at the exocyclic bromomethyl group, a factor that could be harnessed for unique transformations.